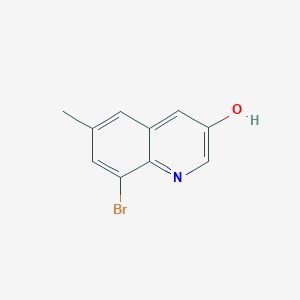
8-Bromo-6-methylquinolin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-6-methylquinolin-3-ol is a quinoline derivative, a class of compounds known for their diverse biological and pharmacological activities. Quinoline derivatives are widely used in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .
Métodos De Preparación
The synthesis of 8-Bromo-6-methylquinolin-3-ol can be achieved through various synthetic routes. One common method involves the bromination of 6-methylquinolin-3-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction conditions typically require refluxing the mixture for several hours to ensure complete bromination.
Industrial production methods for quinoline derivatives often involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are also employed for the synthesis of complex quinoline derivatives .
Análisis De Reacciones Químicas
8-Bromo-6-methylquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding amine derivative.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 8-amino-6-methylquinolin-3-ol.
Aplicaciones Científicas De Investigación
8-Bromo-6-methylquinolin-3-ol has several scientific research applications:
Medicine: Quinoline derivatives, including this compound, are investigated for their anticancer properties.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Bromo-6-methylquinolin-3-ol involves its interaction with various molecular targets. In antimicrobial applications, the compound can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death . In anticancer applications, it can intercalate into DNA, preventing the replication and transcription processes essential for cancer cell proliferation .
Comparación Con Compuestos Similares
8-Bromo-6-methylquinolin-3-ol can be compared with other quinoline derivatives such as:
6-Chloro-3-methylquinolin-2(1H)-one: Exhibits similar antimicrobial activities but differs in its substitution pattern, which can affect its potency and spectrum of activity.
8-Amino-6-methylquinolin-3-ol: Formed through nucleophilic substitution of the bromine atom in this compound, this compound has enhanced biological activity due to the presence of the amino group.
6-Methylquinolin-3-ol: The parent compound without the bromine substitution, which can be less reactive in certain chemical reactions.
Propiedades
Fórmula molecular |
C10H8BrNO |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
8-bromo-6-methylquinolin-3-ol |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-7-4-8(13)5-12-10(7)9(11)3-6/h2-5,13H,1H3 |
Clave InChI |
FPYTXCJWRNVJDD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=CN=C2C(=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


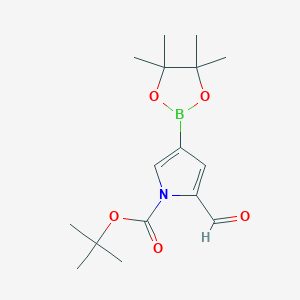
![1-[2-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B13701044.png)
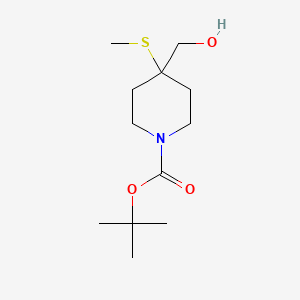


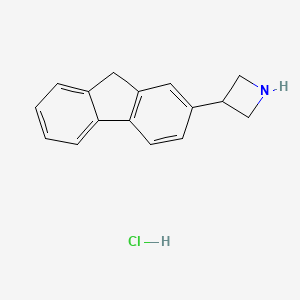
![2-[3-(Trifluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13701082.png)
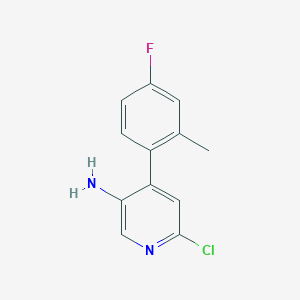
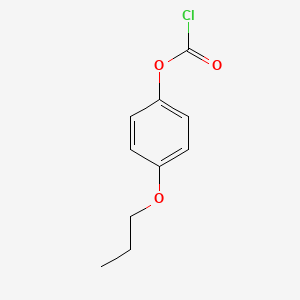
![1-[2-Methyl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B13701098.png)
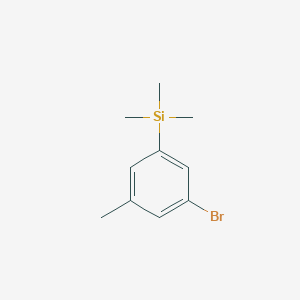
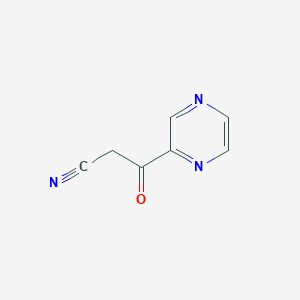
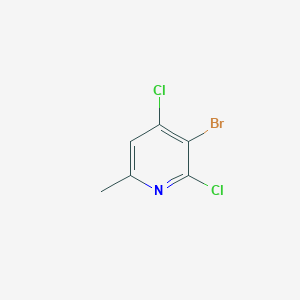
![2-[[5-(5,6-Dimethyl-2-benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B13701117.png)
